4-Bromo-2-(trifluoromethyl)benzamide

Beschreibung

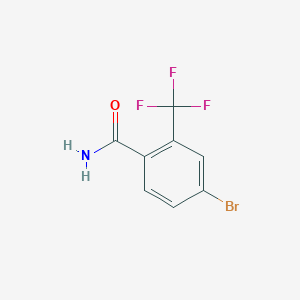

4-Bromo-2-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core (C₈H₅BrF₃NO). The compound’s structure combines electron-withdrawing substituents (Br and CF₃), which significantly influence its electronic properties, solubility, and reactivity.

The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds valuable intermediates in pharmaceutical and agrochemical research. Though explicit biological data for this compound are absent in the evidence, structurally similar benzamides are frequently employed in drug discovery, particularly as kinase inhibitors or enzyme modulators.

Eigenschaften

IUPAC Name |

4-bromo-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOMYLMAPNZUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)benzamide typically involves the bromination of 2-(trifluoromethyl)benzoic acid followed by the conversion of the resulting brominated product to the corresponding benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in the presence of a solvent such as acetic acid or dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by amide formation. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Bromo-2-(trifluoromethyl)benzamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has been investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The amide group can form hydrogen bonds, further stabilizing the interaction with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations:

Electronic Effects: The trifluoromethyl group in the title compound is a stronger electron-withdrawing group compared to fluoro (as in 4-bromo-2-fluorobenzamide). This increases the compound’s acidity and stabilizes negative charges in intermediates during reactions.

Steric and Conformational Effects :

- Bulky substituents on the amine moiety, such as the tetrahydrobenzo[b]thiophen-2-yl group () or tetrahydrofuran-2-ylmethyl (), increase steric hindrance, affecting binding affinities in biological targets.

- The methyl group in N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide may reduce metabolic degradation compared to smaller substituents.

Physicochemical Properties :

- Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP) compared to methoxy or nitro groups, influencing membrane permeability in drug candidates.

- Solubility : Polar groups like tetrahydrofuran-2-ylmethyl () improve aqueous solubility, whereas halogenated analogs (e.g., bromo/fluoro) are more suited for organic-phase reactions.

Biologische Aktivität

4-Bromo-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides, characterized by its unique structural features: a bromine atom at the para position and a trifluoromethyl group at the ortho position on the benzene ring, along with an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration, while the bromine atom can participate in halogen bonding, influencing binding affinity. The amide group allows for hydrogen bond formation, stabilizing interactions with target molecules.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Antimycobacterial Activity : Studies have shown that compounds with similar structures can inhibit Mycobacterium tuberculosis (Mtb), suggesting potential use in treating tuberculosis .

- Antiproliferative Effects : There is evidence of antiproliferative activity against cancer cell lines, which is a crucial aspect for evaluating its therapeutic potential in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to modifications on similar compounds and their corresponding biological activities:

Case Studies

- Antitubercular Activity : A high-throughput screening identified compounds similar to this compound as promising leads against Mtb. The mechanism involves disrupting cellular proton gradients, which is critical for bacterial survival .

- Cytotoxicity in Cancer Cells : In vitro studies using MCF-7 breast cancer cells demonstrated that derivatives of benzamides, including those with trifluoromethyl groups, showed significant cytotoxicity with IC50 values in the low micromolar range. This suggests a potential pathway for developing anticancer therapies based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.